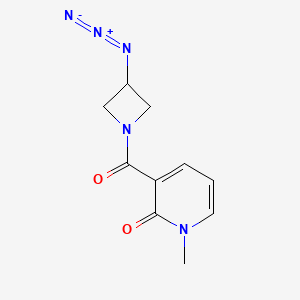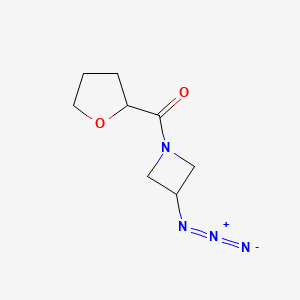
(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone
Vue d'ensemble
Description
3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone, also known as C-AMPM, is a synthetic molecule with a range of potential applications in scientific research. C-AMPM is known to be an effective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), and has been used in a variety of laboratory experiments to investigate the role of PTP1B in cell signalling pathways. In
Applications De Recherche Scientifique
DPP-4 Inhibition for Type 2 Diabetes Management
One of the promising applications of this compound is as a DPP-4 inhibitor in the management of Type 2 diabetes mellitus . DPP-4 inhibitors are a class of medications that help to increase incretin levels, which in turn, increase insulin synthesis and lower glucagon production in the pancreas. This helps to regulate blood sugar levels .
Molecular Docking Studies for Drug Discovery
The compound can be used in molecular docking studies . This is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies help in the drug discovery process by identifying potential candidates that can bind to specific proteins .
ADME Toxicity Profiling
Another application is in ADME toxicity profiling , which stands for Absorption, Distribution, Metabolism, and Excretion, combined with toxicity studies. This compound can be used to predict the pharmacokinetics and toxicological properties of potential drug candidates .
3D Shape Similarity Search
This compound can also be utilized in 3D shape similarity searches . This involves comparing the three-dimensional structure of the compound with a database of structures to find compounds with similar shapes, which may indicate similar biological activity .
Natural Product Screening
It can be involved in screening natural products for potential therapeutic effects. By comparing the structure of (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone with natural compounds, researchers can identify natural products with similar properties that might serve as alternative treatments .
Asymmetric Synthesis Studies
The compound’s structure can aid in asymmetric synthesis studies . Asymmetric synthesis is the process of creating compounds that have chiral centers in a selective manner. This is crucial in the production of medications that require specific enantiomers for efficacy .
Chemical Library Development
Researchers can use this compound in the development of chemical libraries . These libraries consist of collections of stored chemicals usually used in high-throughput screening to discover new drugs .
Computational Chemistry Modeling
Lastly, (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone can be used in computational chemistry modeling . This involves using computer simulations to solve chemical problems, such as predicting the reactivity or properties of chemical compounds .
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-7-9(4-5-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUZSBYIJHDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



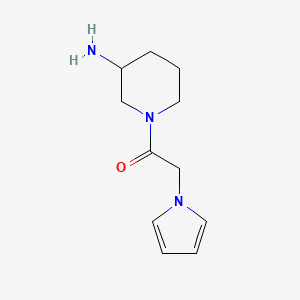

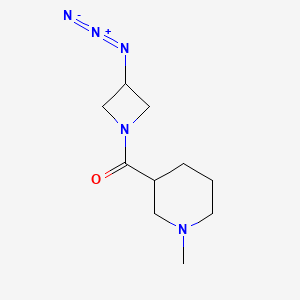



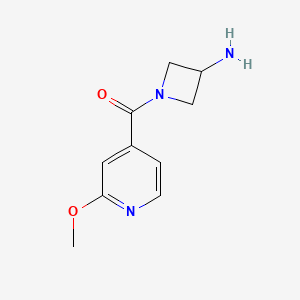
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)
